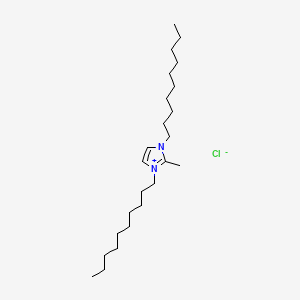
1,3-Didecyl-2-methylimidazolium chloride
Overview
Description
1,3-Didecyl-2-methylimidazolium chloride (DMC) is an organic ionic liquid (OIL) that has been gaining attention in recent years due to its unique properties and potential applications in a variety of scientific research fields. OILS are a class of compounds that are composed of organic cations and anions and are non-volatile and highly polar, making them an attractive alternative to traditional solvents. OILS have been studied for their potential applications in areas such as catalysis, extraction, and separation. DMC is a particularly promising OIL due to its low volatility and high solubility in both polar and non-polar solvents, making it a suitable candidate for a variety of scientific research applications.
Scientific Research Applications
Self-Aggregation Properties
1,3-Didecyl-2-methylimidazolium chloride has been studied for its unique self-aggregation behavior in aqueous solutions. Research shows that this ionic liquid forms different micellar structures such as spherical, cylindrical, and bilayer aggregates at varying concentrations. This structural versatility suggests potential applications in creating novel reaction media, as evidenced by solvolysis reactions using this compound micelles (Figueira-González et al., 2013).
Surfactant-Selective Sensing
Another application is in the field of environmental monitoring, where this compound-based sensors have been used for detecting anionic surfactants in industrial effluents. This approach offers a highly sensitive and cost-effective method for monitoring environmental pollutants (Madunic-Cacic et al., 2009).
Ionic Liquid-Regulated Catalysis
Research has also explored the use of this compound in catalysis. For instance, its use in combination with sulfamic acid has demonstrated effectiveness in the transesterification of β-ketoesters. This highlights its potential as a chemoselective catalyst for various organic transformations (Bo et al., 2003).
Solubility and Polymorphism Studies
Studies on the solubility of this compound in various solvents have provided insights into its physicochemical properties. These findings are crucial for developing applications in areas like pharmaceuticals, where solubility plays a key role (Domańska & Mazurowska, 2004). Moreover, the study of crystal polymorphism in similar imidazolium halides supports the development of ionic liquids by inhibiting crystallization, which is vital for industrial applications (Holbrey et al., 2003).
Molecular Dynamics and Micellar Studies
Computational studies using molecular dynamics have provided insights into the nanostructures formed by 1,3-Didecyl-2-methylimidazoliumchloride in water. These studies help in understanding the morphologies and dynamics of the aggregates formed, which can impact the design of catalytic processes and the development of new materials (Honegger et al., 2018).
Impact on Cellulose Solubility
This compound has been studied for its ability to dissolve cellulose. This property is significant for the processing of cellulose, a major bioresource, offering an environmentally friendly alternative to traditional solvents. Such applications can revolutionize industries like textiles and paper production (Swatloski et al., 2002).
Role in Corrosion Inhibition
The compound has been investigated for its role in the corrosion inhibition of metals, demonstrating potential as a protective agent in industrial applications. Studies have shown that ionic liquids containing this compound can effectively inhibit metal corrosion, which is crucial for extending the lifespan of metal components in various industries (Yousefi et al., 2015).
Modulation of Surfactant Properties
Research has also focused on how this compound can modify the surface activity and nanostructures of surfactants like sodium dodecyl sulfate. Understanding these interactions is essential for developing advanced cleaning agents, emulsifiers, and drug delivery systems (Javadian et al., 2014).
Mechanism of Action
Target of Action
1,3-Didecyl-2-methylimidazolium chloride, also known as 1,3-didecyl-2-methyl-1H-imidazol-3-ium chloride, is a type of ionic liquid It has been used in various applications, such as in the water/butan-1-ol separation process , and as a coating agent for a graphene oxide and magnetite-based nanocomposite applicable in the separation of hemin from serum samples .
Mode of Action
It has been suggested that it interacts with its targets predominantly due to the electrostatic forces provided by the negative charges on the surface of its targets and the cationic polar head of the ionic liquid .
Biochemical Pathways
It has been used as a pore-directing agent in the synthesis of mesoporous hectorites for drug delivery applications .
Result of Action
It has been used to prepare a new ionic liquid named 1,3-didecyl-2-methylimidazolium dicyanamide, which is applicable in the water/butan-1-ol separation process . It has also been used to coat a graphene oxide and magnetite-based nanocomposite applicable in the separation of hemin from serum samples .
Biochemical Analysis
Biochemical Properties
1,3-Didecyl-2-methylimidazolium chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is often used as a pore-directing agent in the synthesis of mesoporous materials, which are employed in drug delivery applications . Additionally, this compound has been utilized in the separation of hemin from serum samples by coating graphene oxide and magnetite-based nanocomposites . The interactions between this compound and these biomolecules are primarily based on electrostatic and hydrophobic interactions, which facilitate the binding and separation processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to exhibit antimicrobial activity, making it a potential candidate for use as a preservative in ophthalmic solutions . The compound’s ability to disrupt microbial cell membranes and inhibit their growth highlights its impact on cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s cationic nature allows it to interact with negatively charged biomolecules, such as nucleic acids and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound has been shown to alter gene expression by affecting transcription factors and other regulatory proteins . These molecular mechanisms contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors in its application. Studies have shown that this compound is stable under various conditions, including heat and light/UV stress . Over time, the compound may undergo degradation, which can affect its long-term efficacy in biochemical and cellular studies. In vitro and in vivo studies have demonstrated that this compound maintains its antimicrobial activity over extended periods, indicating its potential for long-term use as a preservative .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial activity and enhanced drug delivery . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of cellular functions . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in metabolic processes, such as the synthesis and degradation of biomolecules . Additionally, this compound has been shown to affect the levels of specific metabolites, further influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in its biochemical and cellular effects. This compound is known to interact with various transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, affecting overall cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may guide this compound to these locations, enhancing its efficacy in biochemical and cellular studies.
Properties
IUPAC Name |
1,3-didecyl-2-methylimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47N2.ClH/c1-4-6-8-10-12-14-16-18-20-25-22-23-26(24(25)3)21-19-17-15-13-11-9-7-5-2;/h22-23H,4-21H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYWPRKIEORZLX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1C)CCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049352 | |
| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70862-65-6 | |
| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Didecyl-2-methyl-1H-imidazolium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-didecyl-2-methyl-1H-imidazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)





